molecular formula C21H22N2O7 B4046809 Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4046809
M. Wt: 414.4 g/mol
InChI Key: WLKANZQYJCAZSY-UHFFFAOYSA-N
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Description

Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a useful research compound. Its molecular formula is C21H22N2O7 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is 414.14270105 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Quinolone Analogues Synthesis : The compound is used in the synthesis of quinolone analogues, which are important in medicinal chemistry (Kurasawa et al., 2000).
  • Formation of Enamine Structures : It plays a role in the formation of enamine structures in chemical reactions, contributing to structural diversity in organic compounds (Iwanami, 1971).
  • Electrochemical Behavior : Research on related compounds has explored their electrochemical behavior, highlighting the instability of reduction products in protic media, which is crucial for understanding their chemical properties (Hazard et al., 1991).

Chemical Reactions and Products

  • Synthesis of Pyrrolo[4,3,2-de]quinolines : It is instrumental in synthesizing complex organic structures like Pyrrolo[4,3,2-de]quinolines, which have applications in pharmaceuticals and organic materials (Roberts et al., 1997).
  • Hypoxia-selective Antitumor Agents : Some derivatives of this compound have been evaluated as hypoxia-selective cytotoxins, indicating potential applications in cancer therapy (Denny et al., 1992).

Structural Analysis

  • Acylation Products Study : The compound's derivatives have been analyzed structurally, giving insights into the acylation products of para-nitrosophenols, important for understanding reaction mechanisms and designing new compounds (Leshok et al., 2014).
  • Calcium Channel Antagonist Structure : Related compounds have been studied for their structure as calcium channel antagonists, important in the development of cardiovascular drugs (Wang et al., 1989).

Environmental Applications

  • Oxidation in Water Treatment : The compound's analogues have been used in the complete oxidation of pesticides in water, demonstrating its potential application in environmental chemistry and water treatment (Pignatello & Sun, 1995).

Properties

IUPAC Name

dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7/c1-10-9-14-18(19(24)15(10)20(25)29-3)17(16(11(2)22-14)21(26)30-4)12-5-7-13(8-6-12)23(27)28/h5-8,10,15,17,22H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKANZQYJCAZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 4
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Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.